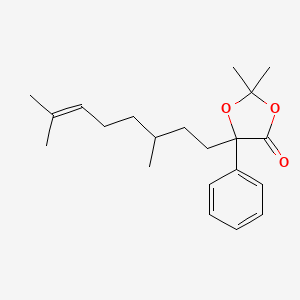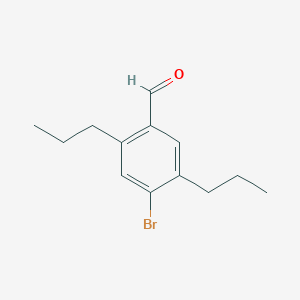
Benzaldehyde, 4-bromo-2,5-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-bromo-2,5-dipropyl- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzene ring substituted with a bromine atom and two propyl groups at the 2 and 5 positions, along with an aldehyde functional group at the 1 position. The molecular formula of this compound is C13H17BrO, and it is known for its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-bromo-2,5-dipropyl- can be achieved through several synthetic routes. One common method involves the bromination of 2,5-dipropylbenzaldehyde using bromine in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the 4-position.
Another approach involves the use of Grignard reagents. In this method, 2,5-dipropylbenzaldehyde is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. The resulting Grignard reagent is then treated with bromine to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production of Benzaldehyde, 4-bromo-2,5-dipropyl- often involves large-scale bromination reactions. The process typically includes the use of bromine or bromine-containing compounds as the brominating agent, along with appropriate catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-bromo-2,5-dipropyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 4-bromo-2,5-dipropylbenzoic acid.
Reduction: 4-bromo-2,5-dipropylbenzyl alcohol.
Substitution: 4-substituted-2,5-dipropylbenzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-bromo-2,5-dipropyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-bromo-2,5-dipropyl- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases or other adducts. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the propyl groups, resulting in different reactivity and properties.
2,5-Dipropylbenzaldehyde: Lacks the bromine atom, affecting its chemical behavior and applications.
4-Bromo-2,5-dimethoxybenzaldehyde: Contains methoxy groups instead of propyl groups, leading to different electronic and steric effects.
Uniqueness
Benzaldehyde, 4-bromo-2,5-dipropyl- is unique due to the presence of both bromine and propyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
782236-42-4 |
|---|---|
Fórmula molecular |
C13H17BrO |
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
4-bromo-2,5-dipropylbenzaldehyde |
InChI |
InChI=1S/C13H17BrO/c1-3-5-10-8-13(14)11(6-4-2)7-12(10)9-15/h7-9H,3-6H2,1-2H3 |
Clave InChI |
MLGJKXOPEWHAML-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1Br)CCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


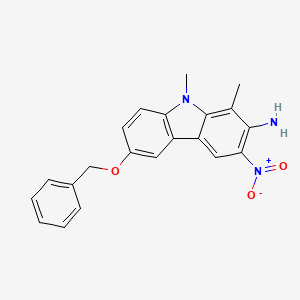
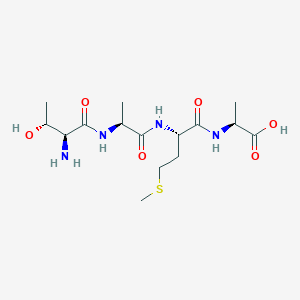
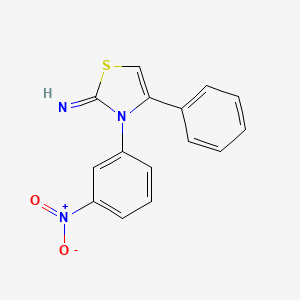
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-](/img/structure/B14208743.png)
![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
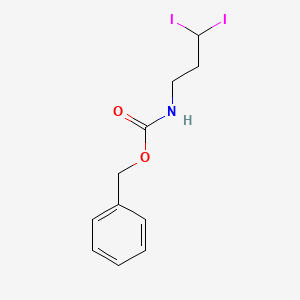
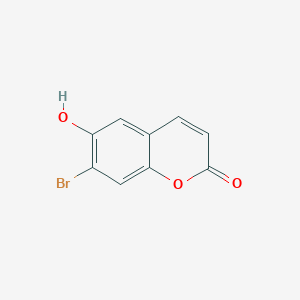
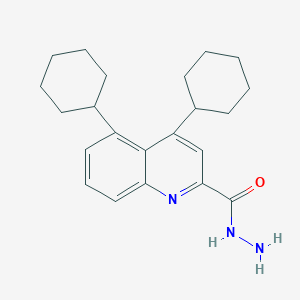

![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
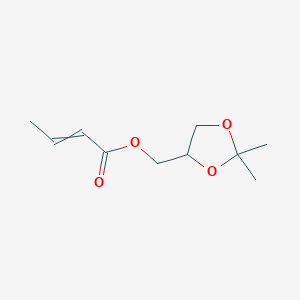
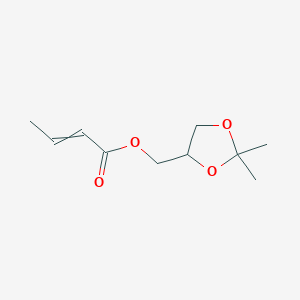
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
